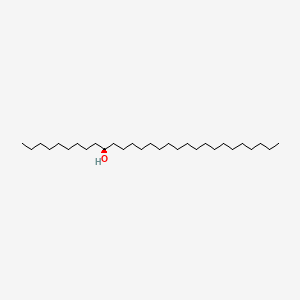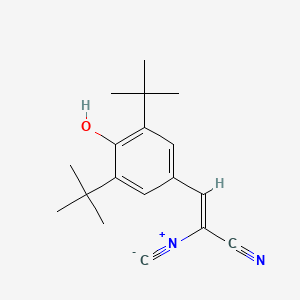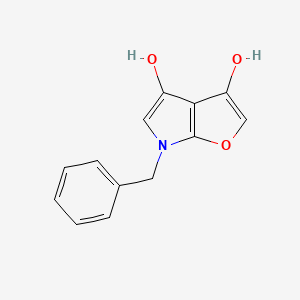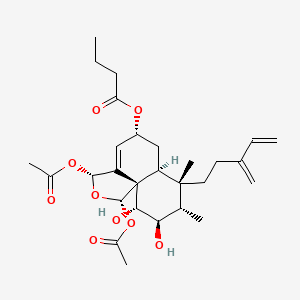
氯米帕明去甲基代谢物盐酸盐
描述
N-去甲氯米帕明盐酸盐是三环类抗抑郁药氯米帕明的主要代谢产物。 它以其在氯米帕明药理活性中的重要作用而闻名,尤其是在抑制去甲肾上腺素再摄取方面 。该化合物因其潜在的治疗效果及其在氯米帕明代谢中的作用而经常被研究。
科学研究应用
N-去甲氯米帕明盐酸盐具有广泛的科学研究应用,包括:
化学: 它被用作分析化学中的参考标准,用于定量和鉴定氯米帕明及其代谢产物。
生物学: 该化合物因其对神经递质系统的影响而被研究,特别是其在抑制去甲肾上腺素再摄取中的作用。
医学: 研究集中在其治疗抑郁症、强迫症和其他精神疾病的潜在治疗效果。
作用机制
N-去甲氯米帕明盐酸盐主要通过抑制去甲肾上腺素再摄取发挥作用。这种作用会增加突触间隙中去甲肾上腺素的浓度,增强神经传递并有助于其抗抑郁作用。 该化合物还与其他神经递质系统相互作用,包括血清素和多巴胺,尽管程度较低 。
生化分析
Biochemical Properties
N-Desmethyl Clomipramine Hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an inhibitor of norepinephrine reuptake, which is a key mechanism in its antidepressant effects . The compound also interacts with serotonin transporters, albeit to a lesser extent than its parent compound, clomipramine . These interactions are crucial for its role in modulating neurotransmitter levels in the brain, which in turn affects mood and behavior.
Cellular Effects
N-Desmethyl Clomipramine Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of neurons by altering the levels of neurotransmitters such as norepinephrine and serotonin . This modulation of neurotransmitter levels can lead to changes in cell signaling pathways, which can impact gene expression and cellular metabolism. Additionally, the compound has been observed to induce changes in the expression of certain genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of N-Desmethyl Clomipramine Hydrochloride involves its binding to norepinephrine and serotonin transporters, inhibiting their reuptake activity . This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound also interacts with various receptors, including adrenergic and serotonergic receptors, which further modulates its effects on neurotransmission . Additionally, N-Desmethyl Clomipramine Hydrochloride has been shown to affect the activity of certain enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Clomipramine Hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . In in vitro studies, the effects of the compound on cellular function have been shown to persist for several hours after administration, with a gradual decline in activity over time . In in vivo studies, the compound has been observed to have long-term effects on neurotransmitter levels and behavior, with some effects persisting for days or even weeks after administration .
Dosage Effects in Animal Models
The effects of N-Desmethyl Clomipramine Hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have antidepressant effects, improving mood and behavior in animal models of depression . At higher doses, the compound can induce adverse effects, including sedation, motor impairment, and changes in cardiovascular function . These dose-dependent effects highlight the importance of careful dosage selection in research and therapeutic applications.
Metabolic Pathways
N-Desmethyl Clomipramine Hydrochloride is involved in several metabolic pathways, including hydroxylation and demethylation . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, before being excreted in the urine . The metabolic pathways of N-Desmethyl Clomipramine Hydrochloride are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, N-Desmethyl Clomipramine Hydrochloride is transported and distributed by various mechanisms. The compound is highly bound to plasma proteins, which facilitates its transport in the bloodstream . It can also cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound is distributed to various tissues, including the liver, kidneys, and heart, where it can accumulate and exert its effects .
Subcellular Localization
N-Desmethyl Clomipramine Hydrochloride is localized to various subcellular compartments, including the cytoplasm and the nucleus . The compound can interact with intracellular receptors and enzymes, modulating their activity and function . Additionally, N-Desmethyl Clomipramine Hydrochloride can undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity within cells . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
准备方法
合成路线和反应条件: N-去甲氯米帕明盐酸盐是通过氯米帕明的去甲基化合成的。该过程涉及从氯米帕明的氮原子上除去一个甲基。 该反应通常在受控条件下使用三溴化硼 (BBr3) 等去甲基化试剂或其他合适的试剂进行 。
工业生产方法: 在工业环境中,N-去甲氯米帕明盐酸盐的生产涉及大规模去甲基化过程。 这些过程针对高产率和高纯度进行了优化,通常使用先进的技术(如连续流动反应器和自动化系统)以确保一致性和效率 。
化学反应分析
反应类型: N-去甲氯米帕明盐酸盐会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
常用试剂和条件:
氧化: 过氧化氢 (H2O2)、高锰酸钾 (KMnO4)
还原: 氢化铝锂 (LiAlH4)、硼氢化钠 (NaBH4)
取代: 卤素、烷基化试剂
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 。
相似化合物的比较
N-去甲氯米帕明盐酸盐与其他三环类抗抑郁药及其代谢产物类似,例如:
去甲替林: 另一种丙米嗪的代谢产物,以其抑制去甲肾上腺素再摄取而闻名。
诺替平: 阿米替林的代谢产物,也抑制去甲肾上腺素再摄取。
去甲氯米帕明: N-去甲氯米帕明的游离碱形式,具有相似的药理特性.
独特性: N-去甲氯米帕明盐酸盐的独特之处在于它作为氯米帕明代谢产物的特定作用,对母体药物的整体药理学特征有重大贡献。 它与去甲肾上腺素再摄取的独特相互作用使其成为研究和治疗应用的宝贵化合物 .
属性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)

![4-[20-Ethyl-7,7-dimethyl-9-(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]butanoic acid](/img/structure/B1258073.png)
![(3S)-3-[(2S)-2-amino-4-hydroxy-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1258076.png)




![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)
